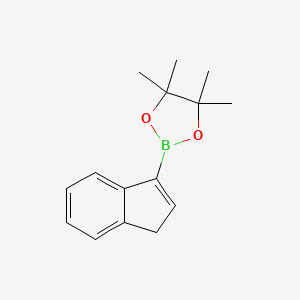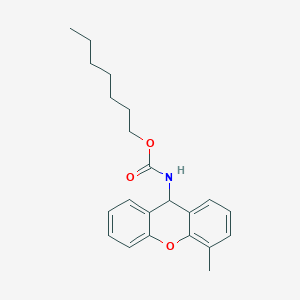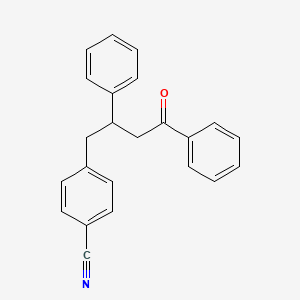
Isophthalanilide,4''-di-2-imidazolin-2-yl-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE is a complex organic compound featuring imidazole rings. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE typically involves the formation of imidazole rings through the reaction of glyoxal and ammonia. The reaction conditions often require the use of polar solvents and specific catalysts to ensure the proper formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazole rings in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar imidazole structure.
Omeprazole: An antiulcer drug featuring an imidazole moiety.
Uniqueness
N,N-BIS[4-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PHENYL]-4-METHOXY-BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with biological targets, making it a versatile compound for research and development .
Properties
CAS No. |
21693-94-7 |
|---|---|
Molecular Formula |
C27H26N6O3 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-methoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C27H26N6O3/c1-36-23-11-6-19(26(34)32-20-7-2-17(3-8-20)24-28-12-13-29-24)16-22(23)27(35)33-21-9-4-18(5-10-21)25-30-14-15-31-25/h2-11,16H,12-15H2,1H3,(H,28,29)(H,30,31)(H,32,34)(H,33,35) |
InChI Key |
LWXXHQDDIHAVLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
![1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea](/img/structure/B14015978.png)
![N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide](/img/structure/B14015990.png)

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)

![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
